CAY10606
Overview
Description
Mechanism of Action
CAY10606, also known as “2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylic acid, ethyl ester” or “ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate”, is a potent, reversible inhibitor of 5-lipoxygenase .
Target of Action
The primary target of this compound is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that initiates the synthesis of leukotrienes (LTs) from arachidonic acid, primarily in certain leukocyte populations .
Mode of Action
This compound interacts with 5-LO, inhibiting its activity both in cell-free assays and in intact neutrophils . It prevents the production of LTs in whole blood, whether 5-LO is activated with the calcium ionophore A23187 or formyl peptide (fMLP) following priming with lipopolysaccharide .
Biochemical Pathways
By inhibiting 5-LO, this compound affects the lipoxygenase pathway . This pathway is responsible for the synthesis of LTs from arachidonic acid . The inhibition of 5-LO by this compound prevents the production of LTs, thereby affecting the downstream effects of this pathway .
Result of Action
The inhibition of 5-LO by this compound leads to a reduction in the production of LTs . This can have significant molecular and cellular effects, particularly in the context of inflammation. For example, in rats subjected to carrageenan-induced pleurisy, this compound significantly reduces both LT biosynthesis and the inflammatory reaction .
Biochemical Analysis
Biochemical Properties
CAY10606 plays a significant role in biochemical reactions, particularly as an inhibitor of 5-lipoxygenase . This enzyme initiates the synthesis of leukotrienes from arachidonic acid, primarily in certain leukocyte populations . The interaction between this compound and 5-lipoxygenase is of a inhibitory nature, preventing the production of leukotrienes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to prevent the production of leukotrienes in whole blood, whether 5-lipoxygenase is activated with the calcium ionophore A23187 or formyl peptide (fMLP) following priming with lipopolysaccharide . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the enzyme 5-lipoxygenase . As a potent inhibitor, this compound binds to this enzyme, preventing it from initiating the synthesis of leukotrienes from arachidonic acid . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy .
Metabolic Pathways
This compound is involved in the lipoxygenase pathway, where it acts as an inhibitor of 5-lipoxygenase . This enzyme is responsible for the synthesis of leukotrienes from arachidonic acid .
Transport and Distribution
Given its role as an inhibitor of 5-lipoxygenase, it is likely that it interacts with this enzyme in the cells where it is present .
Subcellular Localization
Given its role as an inhibitor of 5-lipoxygenase, it is likely that it is localized in the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10606 involves the structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates. The reaction conditions typically include the use of various reagents and solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is produced in crystalline solid form with a purity of ≥98%. It is stored at -20°C to ensure stability for up to four years .
Chemical Reactions Analysis
Types of Reactions
CAY10606 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group
Common Reagents and Conditions
Common reagents used in reactions involving this compound include calcium ionophore A23187 and formyl peptide following priming with lipopolysaccharide. These reagents are used to activate 5-lipoxygenase in whole blood .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the inhibition of leukotriene production is a significant outcome when this compound is used in biological assays .
Scientific Research Applications
CAY10606 has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical tool to study the inhibition of 5-lipoxygenase.
Biology: Investigated for its role in reducing leukotriene biosynthesis in leukocyte populations.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and related conditions.
Industry: Utilized in the development of pharmaceutical compounds targeting inflammatory pathways
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used to manage asthma.
MK-886: An inhibitor of 5-lipoxygenase-activating protein.
AA-861: A selective inhibitor of 5-lipoxygenase.
Uniqueness
CAY10606 is unique due to its potent and reversible inhibition of 5-lipoxygenase, both in cell-free assays and in intact neutrophils. It also significantly reduces leukotriene biosynthesis and the inflammatory reaction in animal models .
Biological Activity
CAY10606, chemically known as ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylate, is a potent and reversible inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound has garnered attention in various fields including pharmacology, biochemistry, and medicine due to its significant biological activities.
This compound primarily targets 5-lipoxygenase (5-LO) , inhibiting its activity both in cell-free assays and within intact neutrophils. By blocking the action of 5-LO, this compound effectively reduces the production of leukotrienes (LTs), which play a crucial role in inflammatory responses. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing substrate access and subsequent leukotriene synthesis.
Biochemical Pathways Affected
The inhibition of 5-LO by this compound impacts several biochemical pathways:
- Lipoxygenase Pathway : This pathway is responsible for converting arachidonic acid into leukotrienes. This compound's inhibition leads to decreased leukotriene levels, which are implicated in various inflammatory conditions.
- Inflammatory Response : The compound has been shown to significantly reduce inflammation in animal models, such as carrageenan-induced pleurisy in rats.
Cellular Effects
This compound exhibits notable effects on various cell types:
- Neutrophils : Inhibition of leukotriene production was observed when neutrophils were activated with calcium ionophore A23187 or formyl peptide after priming with lipopolysaccharide (LPS).
- Whole Blood : The compound effectively prevents leukotriene biosynthesis in whole blood samples, highlighting its potential as a therapeutic agent for inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- Inflammation Models : In laboratory settings, this compound has demonstrated a significant reduction in leukotriene biosynthesis and inflammatory reactions. For example, a study involving carrageenan-induced pleurisy showed that treatment with this compound led to reduced inflammatory markers and improved clinical outcomes.
- Comparative Studies : When compared to other 5-LO inhibitors such as zileuton and MK-886, this compound exhibited unique properties due to its reversible nature and effectiveness in both cell-free systems and live cells. This makes it a valuable tool for studying inflammatory pathways and developing new therapeutic strategies .
Comparison of 5-Lipoxygenase Inhibitors
Compound | Type of Inhibition | Potency (IC50) | Unique Features |
---|---|---|---|
This compound | Reversible | Low nanomolar | Effective in intact neutrophils |
Zileuton | Irreversible | Low nanomolar | Used clinically for asthma |
MK-886 | Irreversible | Nanomolar | Targets 5-LO activating protein |
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDGVXYIMIZWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657668 | |
Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159576-98-3 | |
Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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